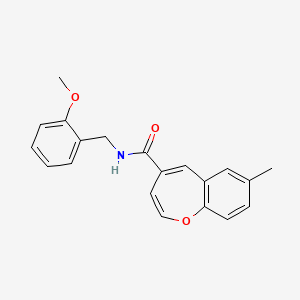

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

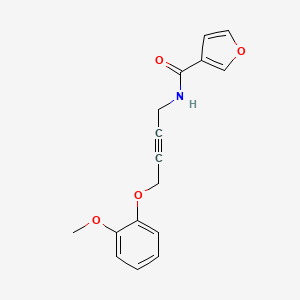

Enantioselective Synthesis

The synthesis of complex molecules often requires precise control over the stereochemistry, and enantioselective synthesis is a critical aspect of chemical research. For instance, the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, as detailed by Calvez, Chiaroni, and Langlois (1998), showcases the intricate methodologies employed in the synthesis of compounds with specific stereochemical configurations. This research underscores the importance of such compounds in the synthesis of stereochemically complex molecules, potentially including N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide derivatives (Calvez, Chiaroni, & Langlois, 1998).

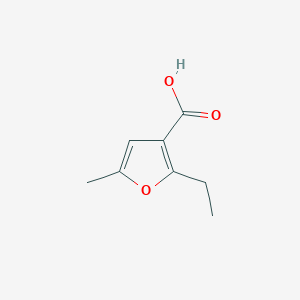

Novel Synthesis Approaches

Innovative synthesis methods are constantly being developed to improve efficiency and yield. For example, Owton et al. (1995) explored the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, showcasing a novel approach that could be applied to the synthesis of this compound. Such methods offer insights into alternative synthesis pathways that can be adapted for the synthesis of structurally related compounds (Owton, Brunavs, Victor Miles, Dobson, & Steggles, 1995).

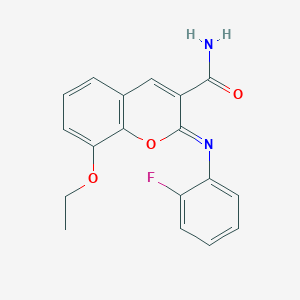

Protective Group Development

The development of novel protecting groups is crucial for the synthesis of complex organic molecules. Muranaka, Ichikawa, and Matsuda (2011) introduced a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in the protection of sensitive functional groups during synthesis. This research highlights the continuous innovation in the field of synthetic chemistry, which is essential for the synthesis and modification of compounds like this compound (Muranaka, Ichikawa, & Matsuda, 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.

Mode of Action

As an agonist, this compound binds to the 5-HT 2A/2C receptors, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that lead to the activation of these receptors .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, reward processing, and cognitive functions.

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of 5-HT 2A/2C receptors by this compound leads to a variety of molecular and cellular effects. For instance, it has been reported to induce hallucinogenic activity, impact short-term memory, and affect locomotion . Moreover, it may also induce anxiety .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJDFADXQODINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)

![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)